molecular formula C10H5Cl2NOS2 B1597224 (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 65562-49-4

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1597224
CAS RN: 65562-49-4
M. Wt: 290.2 g/mol
InChI Key: OTZKWVOYXVTTIH-YWEYNIOJSA-N
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Description

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, more commonly referred to as DBT, is a sulfur-containing heterocyclic compound that has been widely studied for its various biological and chemical properties. DBT is a relatively simple molecule, containing a five-membered ring of two nitrogen atoms and three carbon atoms, and a two-membered ring of one sulfur and one carbon atom. Its structure, properties, and synthesis have been extensively studied, and it has been found to have a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Characterization

Several studies have detailed the chemical synthesis and structural characterization of compounds related to (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, highlighting its potential as a precursor in creating various chemical entities. For instance, the reaction of 5-hydrazono-1,2,3-thiadiazoles with toluene and xylene in the presence of phosphorus pentachloride leads to an anomalous Dimroth rearrangement, showcasing the reactivity of similar thiazolone derivatives under specific conditions (Glukhareva et al., 2003).

Biological Activity

Research has also been conducted on the biological evaluation of thiazolone derivatives, indicating potential antimicrobial and antifungal properties. A study on the synthesis, characterization, and biological evaluation of new derivatives of indole, benzotriazole, and thioacetyl chloride, which includes compounds structurally similar to (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, found that these compounds displayed promising antifungal and antibacterial activity against selected microbial strains (Ibrahim et al., 2021).

Anticancer Potential

Another study explored the synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents, which, while not directly involving (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, reflects the broader interest in thiazolone derivatives for their potential in cancer treatment (Al-Sanea et al., 2015).

Sensor Applications

Furthermore, comparative studies on mercapto thiadiazoles self-assembled on gold nanoparticles as ionophores for Cu(II) carbon paste sensors indicate the utility of thiazolone derivatives in developing sensors with high selectivity for copper ions, showcasing the versatility of these compounds beyond biological activities (Mashhadizadeh et al., 2010).

properties

IUPAC Name

(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZKWVOYXVTTIH-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS RN

65562-49-4
Record name 5-(2,6-DICHLORO-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 2
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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